PEG3 Spacer Length: Differential Conjugation Yield in Sterically Hindered PROTAC Assembly
In PROTAC linker optimization studies, PEG3 linkers have demonstrated quantitatively superior protein degradation activity compared to PEG4 linkers when conjugated to identical warhead and E3 ligase ligand pairs. In a head-to-head comparison of estrogen receptor alpha (ERα)-targeting PROTACs, the PEG3-containing construct LCL-ER(dec) exhibited the highest degradation activity among all linker-length variants tested, while the corresponding PEG4 construct showed reduced efficacy [1]. Although this study did not employ the specific N-Boc-aminoxy-PEG3-propargyl scaffold, the PEG3 spacer is a direct structural component of the target compound, and the observed linker-length dependence provides class-level inference for the functional advantage of the PEG3 architecture over PEG4 alternatives in bioconjugate design [1].
| Evidence Dimension | ERα degradation activity (relative efficacy) |
|---|---|
| Target Compound Data | PEG3-linked PROTAC: Highest degradation activity among tested linker lengths [1] |
| Comparator Or Baseline | PEG4-linked PROTAC: Reduced degradation efficacy compared to PEG3 construct [1] |
| Quantified Difference | PEG3 construct superior to PEG4; binding affinity (IC50 = 30-50 nM) unchanged across linker lengths, indicating that linker optimization affects ternary complex formation and degradation efficiency rather than binary binding [1] |
| Conditions | ERα-targeting PROTACs (LCL-ER(dec) series) in cellular degradation assays; linker lengths tested included PEG3 and PEG4 variants [1] |
Why This Matters
For procurement decisions in PROTAC development programs, selecting PEG3-based linkers may improve degradation efficiency relative to PEG4 alternatives without altering binary binding affinity, potentially reducing the number of synthetic iterations required to identify an active degrader.
- [1] MEDCHEM NEWS Vol.33 No.2. Linker length optimization in ERα-targeting PROTACs: PEG3 linker construct LCL-ER(dec) exhibited highest degradation activity; binding affinity (IC50 = 30-50 nM) unchanged across linker lengths. View Source
